
(5-Carboxy-2-methoxy-phenyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (5-carboxy-2-méthoxy-phényl)-acétique est un composé organique comportant un groupe carboxyle et un groupe méthoxy liés à un cycle benzénique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (5-carboxy-2-méthoxy-phényl)-acétique peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de l'acide 3-amino-4-méthoxybenzoïque avec des réactifs appropriés dans des conditions contrôlées . La réaction nécessite généralement des catalyseurs et des solvants spécifiques pour garantir un rendement élevé et une pureté optimale.
Méthodes de production industrielle
La production industrielle de l'acide (5-carboxy-2-méthoxy-phényl)-acétique implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Le processus peut inclure des étapes telles que la purification et la cristallisation pour obtenir le produit final sous une forme pure.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (5-carboxy-2-méthoxy-phényl)-acétique subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.
Réduction: Les réactions de réduction peuvent convertir le groupe carboxyle en alcool ou en d'autres groupes fonctionnels.
Substitution: Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction et du produit souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools.
Applications scientifiques
L'acide (5-carboxy-2-méthoxy-phényl)-acétique a plusieurs applications scientifiques:
Chimie: Il est utilisé comme élément de base dans la synthèse organique pour créer des molécules plus complexes.
Biologie: Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les enzymes et les récepteurs.
Médecine: Des recherches sont en cours pour explorer ses utilisations thérapeutiques potentielles, notamment en tant que précurseur pour le développement de médicaments.
Industrie: Il est utilisé dans la production de divers produits chimiques et matériaux.
Mécanisme d'action
Le mécanisme d'action de l'acide (5-carboxy-2-méthoxy-phényl)-acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes carboxyle et méthoxy jouent un rôle crucial dans son affinité de liaison et son activité. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(5-Carboxy-2-methoxy-phenyl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Carboxy-2-methoxy-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The carboxyl and methoxy groups play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-amino-4-méthoxybenzoïque: Un précurseur dans la synthèse de l'acide (5-carboxy-2-méthoxy-phényl)-acétique.
Acide 4-méthoxybenzoïque: Partage le groupe méthoxy mais n'a pas le groupe carboxyle à la même position.
Acide 2-méthoxybenzoïque: Structure similaire mais avec un positionnement différent des groupes fonctionnels.
Unicité
L'acide (5-carboxy-2-méthoxy-phényl)-acétique est unique en raison du positionnement spécifique de ses groupes carboxyle et méthoxy, qui confèrent des propriétés chimiques et une réactivité distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
3-(carboxymethyl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-8-3-2-6(10(13)14)4-7(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
NOEHMUYCECEVFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B12113049.png)
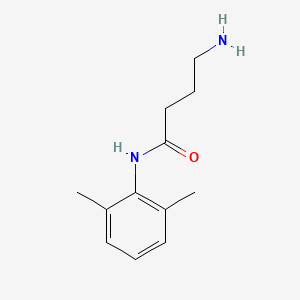
![Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]-](/img/structure/B12113059.png)
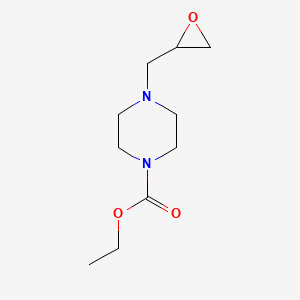

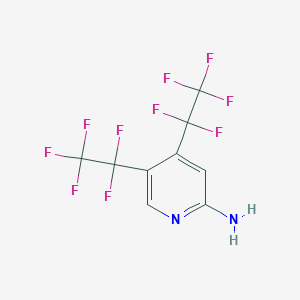

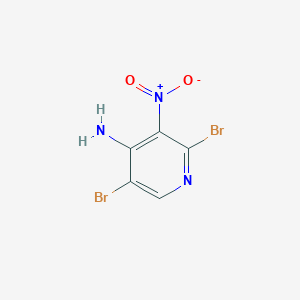
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methylpropyl)amine](/img/structure/B12113084.png)
![4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12113096.png)

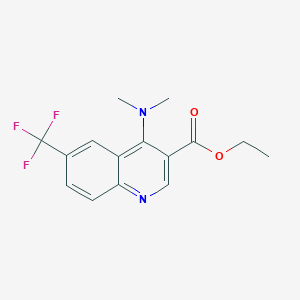
![2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B12113112.png)
